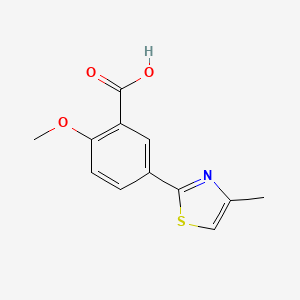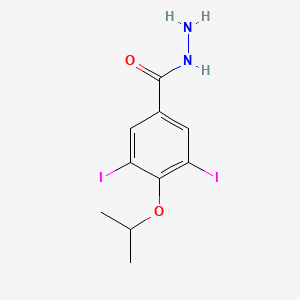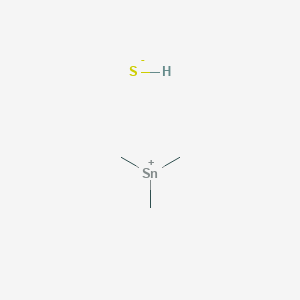
Trimethylstannanylium hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylstannanylium hydrosulfide is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a hydrosulfide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylstannanylium hydrosulfide can be synthesized through the reaction of trimethyltin chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:
(CH3)3SnCl+NaSH→(CH3)3SnSH+NaCl
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. scaling up the reaction involves similar principles, with careful control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Trimethylstannanylium hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trimethyltin oxide and sulfur dioxide.
Reduction: Reduction reactions can convert it into trimethyltin hydride.
Substitution: The hydrosulfide group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Reactions often occur in the presence of strong nucleophiles like sodium halides.
Major Products:
Oxidation: Trimethyltin oxide and sulfur dioxide.
Reduction: Trimethyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethylstannanylium hydrosulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which trimethylstannanylium hydrosulfide exerts its effects involves the interaction of the hydrosulfide group with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. Additionally, the tin atom can coordinate with other molecules, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Trimethyltin chloride: Similar structure but lacks the hydrosulfide group.
Trimethyltin hydride: Similar structure but contains a hydride group instead of hydrosulfide.
Dimethyltin dichloride: Contains two methyl groups and two chloride groups.
Uniqueness: Trimethylstannanylium hydrosulfide is unique due to the presence of the hydrosulfide group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
31931-11-0 |
|---|---|
Fórmula molecular |
C3H10SSn |
Peso molecular |
196.89 g/mol |
Nombre IUPAC |
sulfanide;trimethylstannanylium |
InChI |
InChI=1S/3CH3.H2S.Sn/h3*1H3;1H2;/q;;;;+1/p-1 |
Clave InChI |
DWRCJYHHGPQTNS-UHFFFAOYSA-M |
SMILES canónico |
C[Sn+](C)C.[SH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


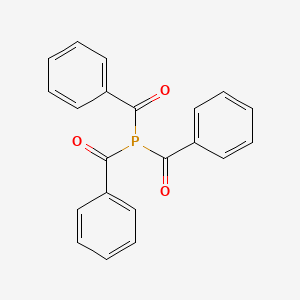
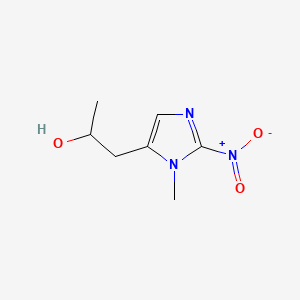

![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)
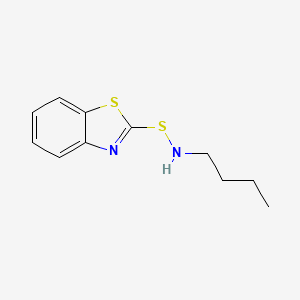
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
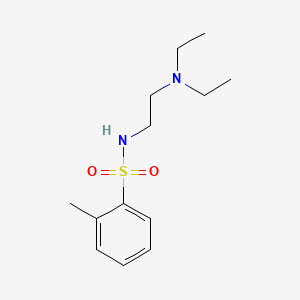
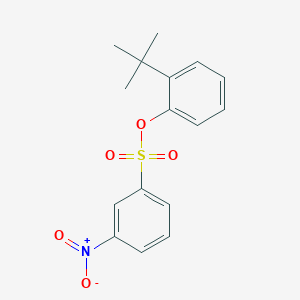
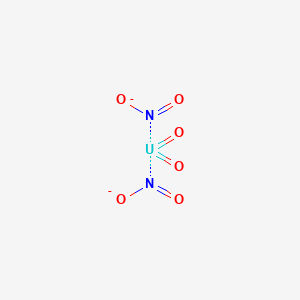
![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)

